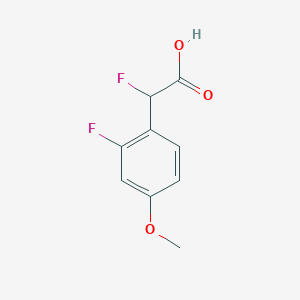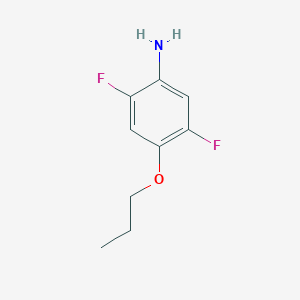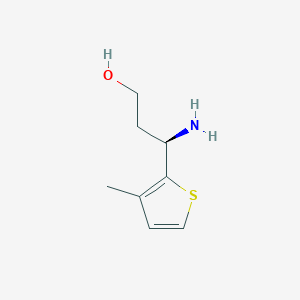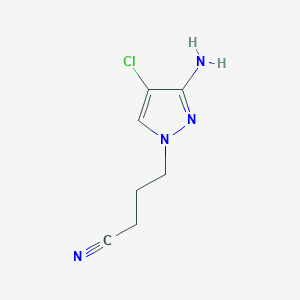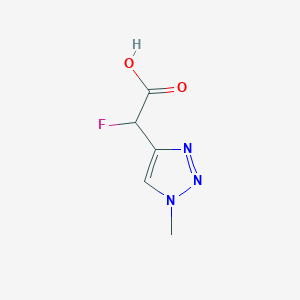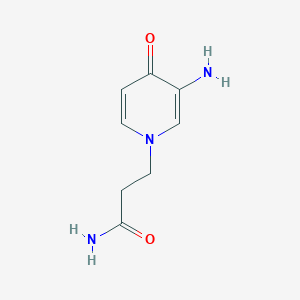
KadcoccitoneA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KadcoccitoneA is a lanostane-type triterpenoid compound isolated from the roots of the plant Kadsura coccinea. This plant belongs to the family Schisandraceae and is known for its medicinal properties. This compound is one of several triterpenoids found in Kadsura coccinea, which have been studied for their potential biological activities, including anticoagulant and anti-platelet aggregation effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccitoneA involves the isolation of the compound from the roots of Kadsura coccinea. The process typically includes extraction with organic solvents, followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC). The structural elucidation of this compound is achieved through comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through phytochemical extraction from the plant Kadsura coccinea. Further research and development are needed to establish efficient and cost-effective industrial production methods.
化学反应分析
Types of Reactions
KadcoccitoneA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution Reactions: Halogenation and alkylation reactions are performed using reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are studied for their enhanced biological activities and potential therapeutic applications.
科学研究应用
Chemistry: KadcoccitoneA is used as a model compound for studying the synthesis and reactivity of lanostane-type triterpenoids.
Medicine: this compound’s biological activities suggest its potential use in treating cardiovascular diseases and other conditions related to blood coagulation.
Industry: The compound’s unique structure and properties make it a valuable component in the development of new pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of KadcoccitoneA involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by modulating the activity of enzymes and receptors involved in blood coagulation and platelet aggregation. The precise molecular targets and pathways are still under investigation, but initial studies suggest that this compound may inhibit key enzymes in the coagulation cascade, leading to its anticoagulant and anti-platelet effects .
相似化合物的比较
KadcoccitoneA is part of a group of lanostane-type triterpenoids isolated from Kadsura coccinea. Similar compounds include:
- KadcoccitoneB
- KadcoccitoneC
- KadcoccitoneD
These compounds share a similar core structure but differ in their functional groups and biological activities. This compound is unique due to its specific structural features and potent biological activities, particularly its anticoagulant and anti-platelet aggregation effects .
属性
分子式 |
C30H44O6 |
|---|---|
分子量 |
500.7 g/mol |
IUPAC 名称 |
(Z,6R)-7-[(2S,7R,10R,11S,13R,14R,15S)-14,15-dihydroxy-2,6,6,11,14-pentamethyl-5-oxo-13-tetracyclo[8.6.0.02,7.011,15]hexadec-1(16)-enyl]-2,6-dimethyl-7-oxohept-2-enoic acid |
InChI |
InChI=1S/C30H44O6/c1-17(9-8-10-18(2)25(33)34)24(32)21-15-28(6)19-11-12-22-26(3,4)23(31)13-14-27(22,5)20(19)16-30(28,36)29(21,7)35/h10,16-17,19,21-22,35-36H,8-9,11-15H2,1-7H3,(H,33,34)/b18-10-/t17-,19-,21+,22+,27-,28+,29-,30+/m1/s1 |
InChI 键 |
AFMAJKYNAGLXHD-LILFWPGJSA-N |
手性 SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)C(=O)[C@@H]1C[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@]2([C@]1(C)O)O)(CCC(=O)C4(C)C)C)C |
规范 SMILES |
CC(CCC=C(C)C(=O)O)C(=O)C1CC2(C3CCC4C(C(=O)CCC4(C3=CC2(C1(C)O)O)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Acetylspiro[4.5]decan-6-one](/img/structure/B13068852.png)

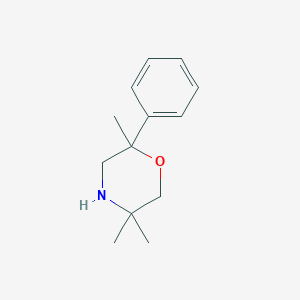
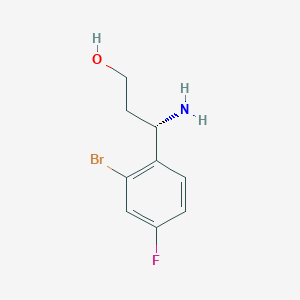
![1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13068880.png)
![2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B13068883.png)
![3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)
